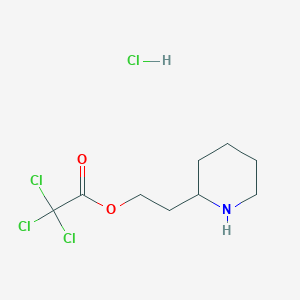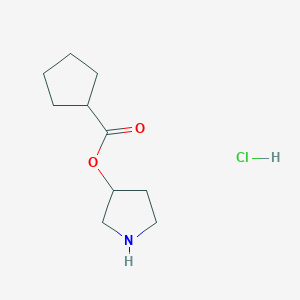![molecular formula C16H26ClNO2 B1397409 4-[2-(3-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride CAS No. 1220037-60-4](/img/structure/B1397409.png)
4-[2-(3-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride
Overview
Description
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The analogs of coumarin–chalcones have been reported to exhibit antineoplastic, anti-allergic, antihepatoprotective, and estrogenic activity . 3- (3-oxo-substitutedphenyl-3-)4- (2- (piperidinyl)ethoxy)phenyl)propyl)-2H-chromen-2-one derivatives have been reported as a new class of compounds that exhibit selectivity for ER- α binding along with antiproliferative and cytotoxic activity on human breast cancer cell line .Scientific Research Applications
Pharmaceutical Testing and Reference Standards
This compound is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the accuracy and consistency of analytical methods used in drug development and quality control.
Analytical Chemistry
In analytical chemistry, particularly in chromatography and mass spectrometry, the compound serves as a key reagent . It helps in the identification and quantification of complex mixtures and the determination of the purity of pharmaceutical substances.
Biopharma Production
The compound finds application in biopharmaceutical production, where it may be used in the synthesis of active pharmaceutical ingredients (APIs) or as an intermediate in the production process .
Safety and Controlled Environment Solutions
It is also relevant in safety-controlled environments and cleanroom solutions, indicating its role in maintaining contamination-free conditions in research and production settings .
Synthesis of Piperidine Derivatives
Piperidine derivatives are significant in drug design, and this compound can be used in the synthesis of various piperidine derivatives, including substituted piperidines and piperidinones . These derivatives are present in more than twenty classes of pharmaceuticals.
Pharmacological Research
The compound is involved in pharmacological research, particularly in the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the study of biological activity and pharmacological effects.
Drug Resistance Studies
In the context of drug resistance, derivatives of this compound have been designed to combat clinically resistant strains of certain diseases, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Organic Chemistry Research
Lastly, the compound is used in organic chemistry research to develop fast and cost-effective methods for the synthesis of substituted piperidines, which are important medicinal blocks for drug construction .
properties
IUPAC Name |
3-[2-(4-propoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-2-11-18-15-5-7-16(8-6-15)19-12-9-14-4-3-10-17-13-14;/h5-8,14,17H,2-4,9-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVKOZYBXDVILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride | |
CAS RN |
1220037-60-4 | |
| Record name | Piperidine, 3-[2-(4-propoxyphenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397338.png)






![1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397345.png)
![3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397348.png)
![4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397349.png)